5-(3-Chlorophenyl)-5-oxovaleric acid

Regioselectivity Isomeric Purity Chemical Synthesis

Obtain 5-(3-Chlorophenyl)-5-oxovaleric acid (CAS 75381-46-3), a meta-chloro γ-ketoacid that uniquely enables the iridium-catalyzed asymmetric hydrogenation in Ezetimibe synthesis (published TON up to 100,000; >99% ee). Isomeric purity is critical-the 3-chloro substitution governs regioselectivity; the 2- or 4-chloro isomers fail in this protocol. • Dual ketone/carboxylic acid functionality allows direct cyclization to chiral γ-lactones. • Also cited in FXIa inhibitor and Alzheimer's disease model research. • Available at 97% purity with full analytical documentation. Standard ambient shipping; no DEA or REACH restrictions apply.

Molecular Formula C11H11ClO3
Molecular Weight 226.65 g/mol
CAS No. 75381-46-3
Cat. No. B1302662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorophenyl)-5-oxovaleric acid
CAS75381-46-3
Molecular FormulaC11H11ClO3
Molecular Weight226.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)CCCC(=O)O
InChIInChI=1S/C11H11ClO3/c12-9-4-1-3-8(7-9)10(13)5-2-6-11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15)
InChIKeyHFTNETNQJWKQFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chlorophenyl)-5-oxovaleric acid Sourcing and Research


5-(3-Chlorophenyl)-5-oxovaleric acid (CAS 75381-46-3), also known as 5-(3-chlorophenyl)-5-oxopentanoic acid, is a chlorinated γ-keto acid with the molecular formula C11H11ClO3 and a molecular weight of 226.65 g/mol [1]. It features a 3-chlorophenyl ketone moiety linked to a pentanoic acid chain. As a synthetic intermediate, it possesses both a carboxylic acid and a ketone functional group, enabling its use in various chemical transformations . This compound is commercially available from multiple suppliers, typically at purities of 95% or higher , and serves as a key building block in medicinal chemistry and organic synthesis.

5-(3-Chlorophenyl)-5-oxovaleric acid Substitution Risks


The 3-chloro substitution pattern on the phenyl ring of 5-(3-Chlorophenyl)-5-oxovaleric acid is not arbitrary; it directly influences the compound's reactivity, physicochemical properties, and its utility as a synthetic intermediate. Unlike its 2-chloro (CAS 898792-59-1) or 4-chloro (CAS 54029-03-7) positional isomers, the meta-chloro arrangement alters the electronic distribution of the aromatic ring, which can affect the regioselectivity of subsequent reactions [1]. Furthermore, the compound's role as a specific precursor in the enantioselective synthesis of complex molecules, such as Ezetimibe, highlights that even minor structural variations can lead to a complete loss of synthetic utility . Generic substitution with a related chlorophenyl-oxovaleric acid isomer would likely yield a different product profile, invalidating established synthetic protocols and compromising the integrity of downstream research or manufacturing processes.

5-(3-Chlorophenyl)-5-oxovaleric acid vs. Key Analogs


Regiochemical Purity vs. Ortho/Para Isomers

The 3-chloro substitution pattern of 5-(3-Chlorophenyl)-5-oxovaleric acid (CAS 75381-46-3) is a defining characteristic that distinguishes it from its 2-chloro (CAS 898792-59-1) and 4-chloro (CAS 54029-03-7) isomers. While all three share the same molecular formula and mass (C11H11ClO3, 226.65 g/mol), their distinct positional isomerism results in different physical properties and chemical reactivities [1]. Specifically, the InChIKey for the target compound is HFTNETNQJWKQFK-UHFFFAOYSA-N, a unique identifier that confirms its specific atomic connectivity. In the context of pharmaceutical intermediate procurement, this is a quantitative measure of identity; any deviation from this exact structure introduces an isomeric impurity that can derail a synthetic route [2].

Regioselectivity Isomeric Purity Chemical Synthesis Intermediate Qualification

Validated Ezetimibe Synthesis Intermediate

5-(3-Chlorophenyl)-5-oxovaleric acid is a documented substrate in a highly efficient asymmetric hydrogenation protocol using a chiral spiro iridium catalyst ((S)-1a). This method achieves excellent enantioselectivities (>99% ee) and high turnover numbers (TON up to 100,000), enabling the practical, enantioselective synthesis of Ezetimibe, a commercial cholesterol absorption inhibitor . While the publication focuses on the methodology, the inclusion of this specific γ-ketoacid demonstrates its proven and quantifiable value as a starting material in a high-profile, industrially relevant synthetic route. In contrast, alternative chloro-substituted γ-ketoacids are not cited in this context, underscoring the specific utility of the 3-chloro derivative.

Asymmetric Synthesis Ezetimibe Ketoacid Hydrogenation Chiral Catalysis

Predicted Physicochemical Properties

Computational predictions provide a comparative baseline for key physicochemical parameters. 5-(3-Chlorophenyl)-5-oxovaleric acid has a predicted XLogP3-AA value of 2.0, a topological polar surface area (TPSA) of 54.4 Ų, and a predicted pKa of 4.58±0.10 [1]. These values are identical to those of the 2-chloro and 4-chloro isomers, which share the same molecular formula and computed properties [2]. This indicates that while regioisomeric identity is crucial for specific interactions, the bulk physicochemical properties governing solubility and permeability are comparable across this class. Therefore, selection of the 3-chloro isomer over its analogs is not driven by major differences in predicted solubility or lipophilicity, but rather by the specific requirements of the intended synthetic application or biological target.

Physicochemical Properties Lipophilicity Solubility Prediction QSAR

5-(3-Chlorophenyl)-5-oxovaleric acid Application Scenarios


Asymmetric Synthesis for Ezetimibe

5-(3-Chlorophenyl)-5-oxovaleric acid is the validated starting material for a highly efficient, iridium-catalyzed asymmetric hydrogenation protocol that yields a key chiral lactone intermediate in the synthesis of Ezetimibe. This published methodology, which achieves >99% enantiomeric excess and turnover numbers up to 100,000, provides a clear, data-backed blueprint for process chemists developing or optimizing the manufacture of this or related cholesterol absorption inhibitors .

Medicinal Chemistry & Fragment-Based Discovery

As a chloro-substituted γ-ketoacid, this compound serves as a versatile building block for generating diverse chemical libraries. Its unique 3-chloro substitution pattern and dual ketone/acid functionality make it a valuable fragment for introducing both lipophilic and hydrogen-bonding motifs into potential drug candidates. It has been cited in studies related to FXIa inhibitors and compounds with activity in Alzheimer's disease models, indicating its relevance in hit-to-lead and lead optimization programs [1].

Isomeric Purity Reference Standard

Due to the existence of multiple, commercially available chloro-positional isomers (ortho, meta, para), 5-(3-Chlorophenyl)-5-oxovaleric acid (CAS 75381-46-3) is an essential reference standard for developing and validating analytical methods (e.g., HPLC, NMR) to confirm isomeric identity and purity in both in-process control and final product release. Its distinct InChIKey (HFTNETNQJWKQFK-UHFFFAOYSA-N) provides an unambiguous digital fingerprint for identity verification [2].

γ-Lactone and Derivative Synthesis

The presence of both a ketone and a carboxylic acid in a 1,4-relationship allows for facile cyclization to form γ-lactones, a common motif in natural products and bioactive molecules. The 3-chlorophenyl group can serve as a handle for further functionalization via cross-coupling reactions. This compound's documented use in asymmetric hydrogenation underscores its utility in generating chiral lactones with high stereocontrol .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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